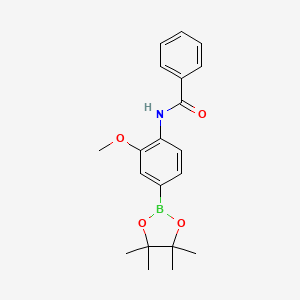

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide

Description

N-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is a boron-containing benzamide derivative characterized by a methoxy group at the 2-position and a pinacol boronate ester moiety at the 4-position of the phenyl ring. This compound is synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions or boronate esterification, as evidenced by analogous protocols in the literature . The boronate group enhances its utility as an intermediate in organic synthesis, particularly for constructing biaryl systems in pharmaceuticals and materials science. Structural confirmation is typically achieved through NMR, FT-IR, and mass spectrometry .

Properties

IUPAC Name |

N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24BNO4/c1-19(2)20(3,4)26-21(25-19)15-11-12-16(17(13-15)24-5)22-18(23)14-9-7-6-8-10-14/h6-13H,1-5H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBINHXLGSDZMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure includes a methoxy group and a dioxaborolane moiety, which are significant for its biological interactions. The molecular weight of the compound is approximately 294.16 g/mol.

Anticancer Activity

Research indicates that compounds containing dioxaborolane groups exhibit promising anticancer properties. In particular, studies have shown that this compound inhibits cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, leading to reduced cell proliferation.

- Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspase pathways.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. In vitro studies have revealed:

- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of bacterial growth.

- Mechanisms involving disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

Recent studies highlight the anti-inflammatory potential of this compound. It has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro:

- Inhibition of NF-kB Pathway : The compound inhibits the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against various cancer cell lines. The results showed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis via caspase activation |

| A549 (Lung) | 10.3 | Cell cycle arrest |

| HeLa (Cervical) | 15.0 | Induction of oxidative stress |

These findings suggest that the compound effectively targets multiple cancer types through distinct mechanisms.

Case Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial activity of various boron-containing compounds, this compound exhibited significant activity against:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate its potential utility as an antimicrobial agent.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

One of the most significant applications of N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide is in the development of anticancer agents. The boron-containing moiety is known to enhance the bioactivity of compounds by facilitating interactions with biological targets. Studies have shown that derivatives of this compound exhibit potent activity against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the inhibition of key enzymes or pathways that are crucial for cancer cell proliferation .

1.2 Targeted Drug Delivery

The incorporation of boron into drug design has also been explored for targeted drug delivery systems. The unique properties of boron compounds allow them to form stable complexes with biomolecules, which can be utilized to enhance the specificity and efficacy of drug delivery systems. For instance, conjugating this compound with nanoparticles can improve the localization of therapeutic agents at tumor sites while minimizing systemic toxicity .

Materials Science

2.1 Organic Electronics

In materials science, this compound has been investigated for its potential use in organic electronic devices. The compound's ability to act as a hole transport material (HTM) in organic solar cells has been highlighted due to its favorable electronic properties and stability under operational conditions. Research indicates that incorporating this compound into device architectures can enhance charge mobility and overall device efficiency .

2.2 Polymer Chemistry

The compound has also found applications in polymer chemistry as a building block for synthesizing novel polymers with enhanced properties. Its boron functionality allows for cross-linking reactions that can lead to materials with improved thermal and mechanical characteristics. Such polymers are valuable in creating durable coatings and composites for various industrial applications .

Organic Synthesis

3.1 Cross-Coupling Reactions

This compound serves as a versatile reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling processes. The presence of the boron atom facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids or esters. This application is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

3.2 Synthesis of Functionalized Aromatic Compounds

The compound can also be employed in synthesizing functionalized aromatic compounds through various electrophilic aromatic substitution reactions. The methoxy group enhances the reactivity of the aromatic ring while providing a handle for further functionalization .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide, emphasizing substituent effects on physical properties, synthesis yields, and bioactivity.

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Substituent Position and Bioactivity: The position of the boronate group significantly impacts reactivity. For example, analogs with boronate at the 4-position (para) exhibit higher yields in Suzuki couplings compared to ortho-substituted derivatives .

Synthetic Efficiency :

- Yields for benzamide-boronate hybrids range from 66% to 82%, depending on substituent complexity . Methoxy groups generally improve reaction efficiency due to their electron-donating nature, stabilizing intermediates during coupling reactions .

Biological and Material Applications: Antifungal activity is notable in compounds with benzamide and boronate motifs, as seen in . Boronate-containing benzamides are also pivotal in materials science, such as OLED emitters (e.g., ) and tubulin inhibitors (e.g., ).

Spectroscopic Trends :

Preparation Methods

Miyaura Borylation of Aryl Halides

The Miyaura borylation reaction is the most widely employed method for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group into the aromatic ring. This method involves palladium-catalyzed coupling between an aryl halide precursor and bis(pinacolato)diboron (B₂Pin₂).

Key Steps :

Direct Amidation of Boronic Acid Derivatives

An alternative route involves coupling pre-formed boronic acids with benzamide precursors. This method avoids palladium catalysts but requires stringent anhydrous conditions.

Key Steps :

-

Boronic Acid Synthesis : 2-Methoxy-4-boronobenzoic acid is prepared via lithiation-borylation of 2-methoxy-4-bromobenzoic acid followed by pinacol ester protection.

-

Amidation : The boronic acid is reacted with aniline using B(OCH₂CF₃)₃ as a dehydrating agent.

Reaction Conditions :

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors and automated systems are employed to optimize the Miyaura borylation process:

Continuous Flow Borylation

Solvent Recycling

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|---|

| Miyaura Borylation | PdCl₂(dppf) | 78 | 95 | High | 12–15 |

| Direct Amidation | B(OCH₂CF₃)₃ | 70 | 88 | Moderate | 8–10 |

| Industrial Flow | Pd/C | 85 | 90 | Very High | 5–7 |

Reaction Optimization and Challenges

Byproduct Formation

Temperature Sensitivity

Exceeding 110°C during Miyaura borylation leads to:

Emerging Methodologies

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

Methodological Answer:

The synthesis typically involves coupling a benzoyl chloride derivative with a 4-boronic ester-substituted aniline intermediate. A common approach uses carbodiimide-based coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid for amide bond formation . Alternative methods employ O-benzyl hydroxylamine hydrochloride and pivaloyl chloride under anhydrous conditions, with potassium carbonate as a base and acetonitrile as the solvent . Key steps include refluxing under nitrogen and purification via column chromatography.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- IR spectroscopy : Identifies carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and boronic ester B-O vibrations (~1350 cm⁻¹).

- ¹H-NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm and aromatic protons from the benzamide and boronic ester groups).

- Elemental analysis : Validates purity (>95%) by matching experimental and theoretical C/H/N percentages .

- Mass spectrometry (MS) : Provides molecular ion peaks (e.g., ESI-MS) to confirm the molecular weight .

Advanced: How do reaction conditions influence the fluorescence properties of benzamide derivatives?

Methodological Answer:

Fluorescence intensity is highly sensitive to:

- pH : Optimal emission occurs at pH 5 due to protonation/deprotonation equilibria affecting the excited state .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance quantum yields by stabilizing charge-transfer states.

- Temperature : Lower temperatures (e.g., 25°C ) reduce thermal quenching .

To resolve contradictions between studies, standardize measurement conditions (e.g., excitation/emission wavelengths, slit widths) and account for inner filter effects at high concentrations.

Advanced: What strategies optimize Suzuki-Miyaura cross-coupling reactions involving the boronic ester moiety?

Methodological Answer:

- Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling with aryl halides.

- Solvent system : A 3:1 mixture of toluene:ethanol with K₂CO₃ as the base minimizes boronic ester hydrolysis .

- Degassing : Remove oxygen via freeze-pump-thaw cycles to prevent catalyst deactivation.

- Monitoring : Track reaction progress via TLC or HPLC to identify byproducts (e.g., protodeboronation).

Advanced: How can competing reaction pathways during synthesis be mitigated?

Methodological Answer:

- Competing hydrolysis of the boronic ester : Use anhydrous solvents and avoid prolonged exposure to moisture.

- Side reactions with coupling reagents : Replace DCC with milder reagents like EDC·HCl to reduce carbodiimide-related byproducts .

- Byproduct identification : Employ LC-MS or ²⁹Si-NMR (if silicon-containing reagents are used) to detect intermediates .

Advanced: What analytical methods resolve discrepancies in reported fluorescence quantum yields?

Methodological Answer:

- Standardization : Use quinine sulfate in 0.1 M H₂SO₄ as a reference (Φ = 0.54) for instrument calibration .

- Concentration gradients : Perform measurements at 10⁻⁶–10⁻⁵ M to avoid aggregation-induced quenching.

- Time-resolved fluorescence : Correlate lifetime data (e.g., via TCSPC) with steady-state results to identify environmental effects .

Basic: What role does the methoxy group play in the compound’s reactivity?

Methodological Answer:

The 2-methoxy group on the benzamide:

- Electronically : Acts as an electron-donating group, directing electrophilic substitution to the para position.

- Sterically : Hinders rotation around the amide bond, stabilizing specific conformers observed in NMR .

Advanced: How can computational modeling predict biological activity?

Methodological Answer:

- Docking studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., HDACs or kinase enzymes) .

- QSAR models : Correlate substituent effects (e.g., logP, polar surface area) with experimental bioactivity data from analogs .

Basic: What stability challenges arise during storage?

Methodological Answer:

- Boronic ester hydrolysis : Store under inert gas (N₂/Ar) at –20°C in desiccated, amber vials.

- Light sensitivity : Protect from UV exposure to prevent photodegradation of the benzamide core .

Advanced: How to validate binding constants in fluorescence-based assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.